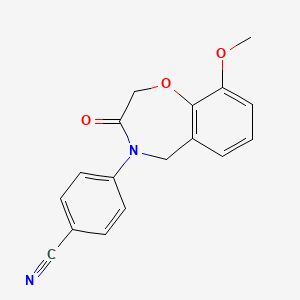![molecular formula C20H24N2O2S B2924079 1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine CAS No. 1428114-81-1](/img/structure/B2924079.png)
1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine, also known as MPP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Activity
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, is metabolized in vitro to various metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. The formation of these metabolites involves various cytochrome P450 enzymes such as CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, along with alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase. CYP2D6 is particularly noted for its role in forming the benzylic alcohol and its subsequent oxidation to benzoic acid, though its overall contribution to this pathway is negligible. The study emphasizes the complexity of the metabolic pathways involved in the degradation of piperazine derivatives and highlights the importance of these enzymes in determining the pharmacokinetic properties of such compounds (Hvenegaard et al., 2012).
Synthesis and Chemical Modifications
The synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and related compounds has been explored for their potential activity against schistosomiasis. The synthetic approach involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution, highlighting the versatility of piperazine as a scaffold for generating pharmacologically active compounds through various chemical modifications (Y. Tung, 1957).
Structural and Computational Analysis
Crystal structure and Hirshfeld surface analysis, along with DFT calculations, have been performed on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, offering a deeper understanding of the interactions and properties of piperazine derivatives at the molecular level. Such analyses are crucial for the design and development of new compounds with desired pharmacological activities (Kumara et al., 2017).
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives have been extensively researched for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The piperazine moiety, a cyclic molecule with two nitrogen atoms, is a promising structure in medicinal chemistry for the treatment of various central nervous system disorders. The review of piperazine derivatives and their therapeutic applications emphasizes the significance of this chemical structure in the development of new drugs with central pharmacological activities (Brito et al., 2018).
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(2-phenylethenylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-18-7-9-20(10-8-18)17-21-12-14-22(15-13-21)25(23,24)16-11-19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQTYGFIXNPCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

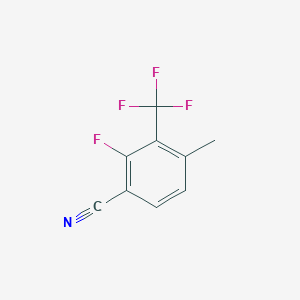
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)

![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)
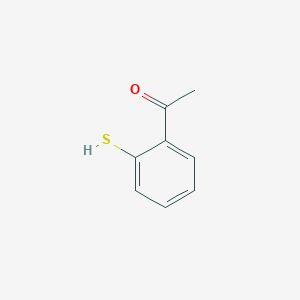
![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)
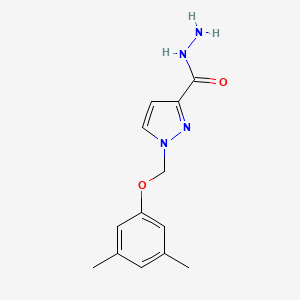
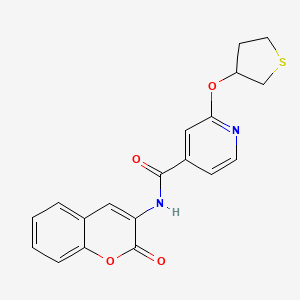
![N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2924013.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)
